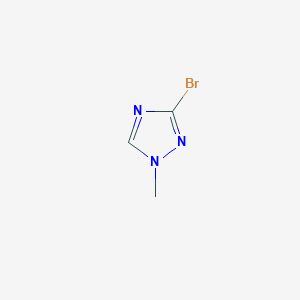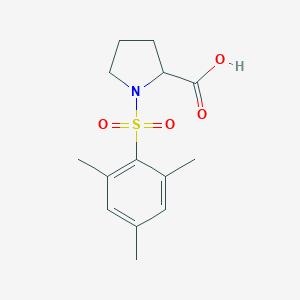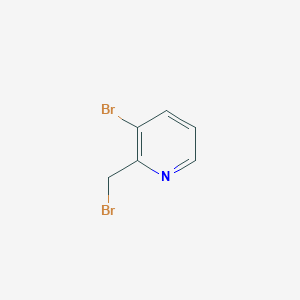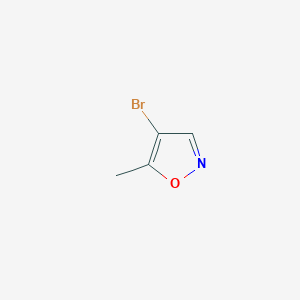
5-(benzyloxy)-1H-indazole
Descripción general
Descripción
5-(Benzyloxy)-1H-indazole (5-Bz-Indazole) is an indazole derivative that has been widely studied for its potential applications in scientific research. It is a heterocyclic aromatic compound, which can be synthesized in various ways. 5-Bz-Indazole has been used in a wide range of research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Kinase Inhibitors
The indazole core, which includes compounds like 5-Benzyloxy-1H-indazole, is known for its application in medicinal chemistry, particularly as kinase inhibitors. These compounds have been used to synthesize specific inhibitors for various kinases, including tyrosine kinase and serine/threonine kinases, which play crucial roles in cell signaling and cancer development .
Anticancer Agents
Indazole derivatives have shown potential as anticancer agents. For instance, certain compounds have demonstrated the ability to inhibit cell growth in colon and melanoma cell lines with significant efficacy .
Serotonin Antagonists
Some indazole derivatives are synthesized as potent and selective serotonin (5-HT) antagonists. These compounds, such as those with a piperazinyl-sulfonylindazole structure, have been studied for their potential applications in neurological disorders .
Synthetic Methodologies
Recent advancements in synthetic approaches for indazoles include transition metal-catalyzed reactions and reductive cyclization reactions. These methodologies are crucial for developing new indazole-based compounds with varied therapeutic applications .
Pharmacophore Development
The indazole moiety serves as an important pharmacophore due to its versatility in medicinal chemistry. It has been incorporated into various drug designs to enhance biological activity and specificity .
Direcciones Futuras
Propiedades
IUPAC Name |
5-phenylmethoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXNBBPBLSPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510154 | |
| Record name | 5-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-1H-indazole | |
CAS RN |
78299-75-9 | |
| Record name | 5-(Benzyloxy)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(benzyloxy)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)



![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)





![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)